molecular formula C17H25NO2 B1196475 Propipocaine CAS No. 3670-68-6

Propipocaine

Cat. No.: B1196475
CAS No.: 3670-68-6
M. Wt: 275.4 g/mol
InChI Key: STHAHFPLLHRRRO-UHFFFAOYSA-N
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Preparation Methods

Propipocaine can be synthesized through various methods. One common synthetic route involves the reaction of 4-propoxybenzoyl chloride with piperidine in the presence of a base to form 3-(1-piperidinyl)-1-(4-propoxyphenyl)-1-propanone . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Propipocaine undergoes several types of chemical reactions, including:

Scientific Research Applications

Propipocaine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.

    Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.

    Medicine: Utilized in clinical settings for local anesthesia during minor surgical procedures.

    Industry: Employed in the formulation of topical anesthetic creams and gels.

Mechanism of Action

Propipocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets of this compound include voltage-gated sodium channels, which are crucial for the conduction of nerve impulses .

Comparison with Similar Compounds

Propipocaine is similar to other local anesthetics such as procaine, lidocaine, and bupivacaine. it is unique in its higher potency and longer duration of action compared to procaine . Similar compounds include:

This compound’s unique properties make it a valuable compound in both clinical and research settings.

Properties

CAS No.

3670-68-6

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one

InChI

InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3

InChI Key

STHAHFPLLHRRRO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2

3670-68-6

Related CAS

1155-49-3 (mono-hydrochloride)

Synonyms

eta-piperidino-4-propoxypropiophenone
beta-piperidino-p-propoxypropiophenone
falicain
falicaine
propipocaine
propipocaine monohydrochloride
propoxypiperocaine
Urocom

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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